![molecular formula C14H14N4O3 B2568528 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole CAS No. 1340725-12-3](/img/structure/B2568528.png)
3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including pharmaceuticals, agriculture, and materials science. In
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole varies depending on its application. In the case of its anti-inflammatory and anti-cancer potential, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. In the case of its anti-microbial potential, it has been shown to disrupt the cell membrane of bacteria and fungi. In the case of its potential as a pesticide and herbicide, it has been shown to inhibit the activity of certain enzymes involved in plant growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In the case of its anti-inflammatory and anti-cancer potential, it has been shown to reduce inflammation and inhibit cancer cell growth. In the case of its anti-microbial potential, it has been shown to kill bacteria and fungi. In the case of its potential as a pesticide and herbicide, it has been shown to inhibit plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole in lab experiments include its potential as a versatile compound with various applications. Its synthesis method is relatively simple and yields a high percentage of the desired compound. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of comprehensive studies on its long-term effects.
Direcciones Futuras
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole. These include further exploration of its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In agriculture, further studies can be conducted to determine its potential as a pesticide and herbicide. In materials science, further research can be conducted to explore its potential as a fluorescent probe and as a component in organic electronic devices. Additionally, further studies can be conducted to determine the long-term effects of this compound on human health and the environment.
In conclusion, this compound is a versatile compound with various potential applications in scientific research. Its synthesis method is relatively simple, and it has shown potential as an anti-inflammatory, anti-cancer, and anti-microbial agent, as well as a pesticide, herbicide, fluorescent probe, and component in organic electronic devices. However, further studies are needed to determine its long-term effects and potential toxicity.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole involves the reaction of 3,4-dimethoxybenzohydrazide with N-(1H-imidazol-1-yl)methyl)acetamide in the presence of phosphorus oxychloride. The reaction proceeds through a cyclization reaction to form the desired compound. The yield of the synthesis is typically around 60-70%.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole has shown potential in various scientific research applications. In the field of pharmaceuticals, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In agriculture, it has been explored as a potential pesticide and herbicide. In materials science, it has been studied for its potential as a fluorescent probe and as a component in organic electronic devices.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(imidazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-19-11-4-3-10(7-12(11)20-2)14-16-13(21-17-14)8-18-6-5-15-9-18/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAWWHFSCOSVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568446.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2568447.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2568448.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-ethyl-8-methoxy-5-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568450.png)
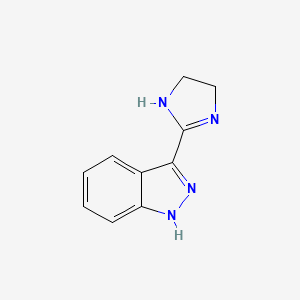
![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568453.png)
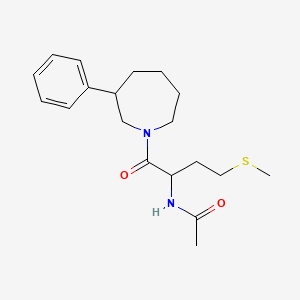
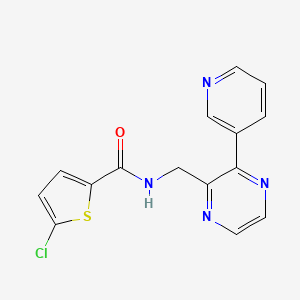

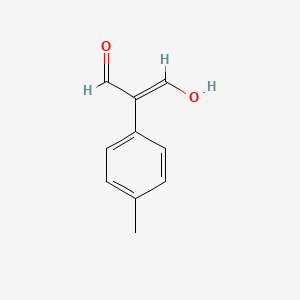
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2568461.png)

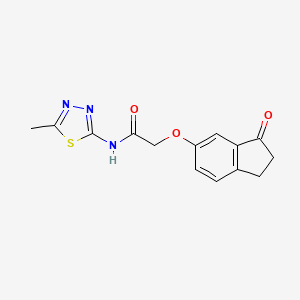
![2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2568468.png)
